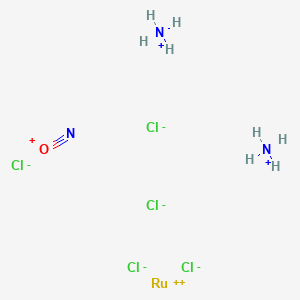
1,2,5-Thiadiazole-3-carboxylic acid
Descripción general
Descripción
1,2,5-Thiadiazole-3-carboxylic acid is a chemical compound with the CAS Number: 13368-86-0 . It has a molecular weight of 130.13 . It is typically a solid at room temperature .
Synthesis Analysis
A series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases were prepared starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate in four steps . Thiadiazoles can be synthesized from the condensation of thiosemicarbazide with carbonyl groups like carboxylic acid, ester, aldehyde in the presence of sulfuric acid .Molecular Structure Analysis
The 1,2,5-Thiadiazole-3-carboxylic acid is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis
1,2,5-Thiadiazole-3-carboxylic acid is generally a solid at room temperature, has a low melting point, and is relatively stable under normal conditions . It has a flash point of 130.9, a boiling point of 292.8°C at 760 mmHg, and a melting point of 89°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,2,3-Thiadiazole derivatives have shown potential antimicrobial activity. For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of these new compounds was observed mainly against Gram-positive bacteria .
Antifungal Activity
These derivatives also exhibit antifungal properties. The 1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities such as antifungal .
Antiviral Activity
1,2,3-Thiadiazole derivatives have been found to possess antiviral properties .
Insecticidal Activity
These compounds have been used as insecticides. The 1,2,3-thiadiazole hybrid structures have shown insecticidal activity .
Anticancer Activity
1,2,3-Thiadiazole derivatives have shown potential anticancer activity .
Plant Activators
These compounds have been used as plant activators. The 1,2,3-thiadiazole hybrid structures have shown plant activation activity .
Safety And Hazards
Propiedades
IUPAC Name |
1,2,5-thiadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBMBHVZZFGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362769 | |
| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazole-3-carboxylic acid | |
CAS RN |
13368-86-0 | |
| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,2,5-Thiadiazole-3-carboxylic acid and its derivatives?
A1: 1,2,5-Thiadiazole-3-carboxylic acid serves as a central scaffold for various derivatives. The core structure consists of a five-membered ring containing one sulfur and two nitrogen atoms, with a carboxylic acid group at the 3-position. Derivatives arise from modifications at the 4-position, introducing diverse functional groups like amino, ureido, and substituted pyrimidine rings. [, ]
- For example, research highlights the synthesis of:
Q2: How do the structural modifications of 1,2,5-Thiadiazole-3-carboxylic acid influence its biological activity?
A2: Introducing different functional groups at the 4-position of the 1,2,5-Thiadiazole-3-carboxylic acid scaffold significantly impacts its biological activity. [] While the specific structure-activity relationships require further investigation, the presence of specific groups likely influences target binding, influencing the compound's overall efficacy and potential applications.
- For instance:
Q3: What synthetic routes are employed in the preparation of 1,2,5-Thiadiazole-3-carboxylic acid and its derivatives?
A3: Researchers utilize ring-opening reactions of specific heterocyclic compounds to synthesize 1,2,5-Thiadiazole-3-carboxylic acid derivatives. [, ] For instance, researchers have successfully synthesized 4-Amino-1,2,5-thiadiazole-3-carboxylic acid and its derivatives by cleaving the pyrimidine ring of [, , ]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one. [] This method highlights the importance of utilizing specific synthetic strategies to construct the desired 1,2,5-Thiadiazole-3-carboxylic acid derivatives.
Q4: Beyond direct derivatives, how else is the 1,2,5-thiadiazole ring system utilized in medicinal chemistry?
A4: The 1,2,5-thiadiazole ring system is not only found in simple derivatives but also incorporated into larger, more complex structures. One example is the synthesis of 4H-[1]benzopyrano[3,4-c][1,2,5]thyadiazol-4-one. [] This compound combines the thiadiazole ring with a benzopyranone moiety, potentially leading to unique pharmacological properties. This example emphasizes the versatility of the 1,2,5-thiadiazole scaffold in drug design and development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















